

Application Notes and Protocols: Preparation of SRX3177 Stock Solution and Working Concentrations

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Compound of Interest		
Compound Name:	SRX3177	
Cat. No.:	B15543064	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **SRX3177** is a potent, triple-action small molecule inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] This multi-targeted approach allows **SRX3177** to concurrently disrupt three key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models.[2] It has demonstrated significant cytotoxic activity against cell lines from mantle cell lymphoma, neuroblastoma, and hepatocellular carcinoma.[1][3] Additionally, **SRX3177** has shown potent antiviral activity, particularly against SARS-CoV-2, by blocking the interaction between the viral E protein and host BRD2/4 proteins.[1][4]

These application notes provide detailed protocols for the preparation of **SRX3177** stock solutions and subsequent dilutions to achieve desired working concentrations for in vitro experiments.

Physicochemical Properties and Inhibitory Profile

SRX3177 is a solid compound, typically appearing as a light yellow to brown powder.[1] Its key properties and inhibitory concentrations (IC₅₀) against its primary targets are summarized below.



Table 1: Physicochemical Properties of SRX3177

Property	Value	Reference
Molecular Formula	C31H32N6O4S	[1]
Molecular Weight	584.69 g/mol	[1]
Appearance	Light yellow to brown solid	[1]
Purity	>98% (typically)	N/A
Solubility	Soluble in DMSO (25 mg/mL or 42.76 mM)	[1]

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |[1] |

Table 2: In Vitro Inhibitory Activity (IC50) of SRX3177

Target	IC ₅₀ Value	Reference
CDK4	<2.5 nM	[1]
CDK6	3.3 nM	[1]
ΡΙ3Κα	79 nM	[1]
ΡΙ3Κδ	83 nM	[1]
РІЗКу	3.18 μΜ	[1]
BRD4 (BD1)	33 nM	[1]

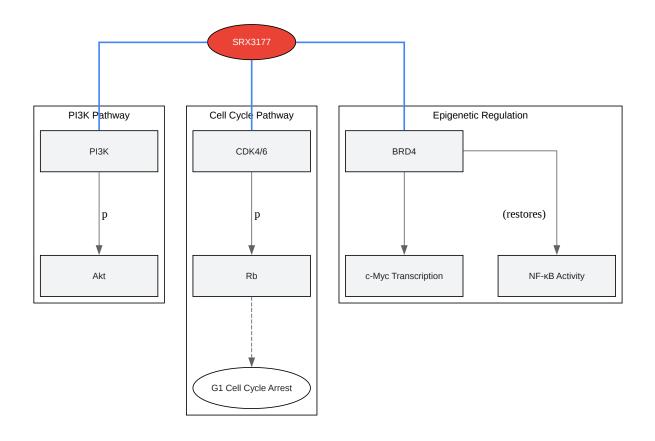
| BRD4 (BD2) | 89 nM |[1] |

Mechanism of Action: Triple-Inhibition Signaling Pathway

SRX3177 exerts its biological effects by simultaneously blocking three critical signaling pathways. It competitively inhibits ATP binding to CDK4/6, preventing the phosphorylation of



the Retinoblastoma (Rb) protein and causing G1 cell cycle arrest.[2] Its inhibition of PI3K blocks the downstream activation of Akt, a key regulator of cell survival.[1][5] Finally, by binding to the bromodomains of BRD4, it displaces this epigenetic reader from chromatin, leading to the downregulation of key oncogenes like c-Myc.[2][4] In the context of viral infections, it can also restore host antiviral responses, such as NF-kB signaling, that are suppressed by viral proteins.[1][4]



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Caption: SRX3177 simultaneously inhibits PI3K, CDK4/6, and BRD4 pathways.

Experimental Protocols Protocol 1: Propagation of 10 m

Protocol 1: Preparation of 10 mM SRX3177 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is critical to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound.[1]

Materials:

- SRX3177 powder (MW: 584.69 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
- Calibrated analytical balance
- Pipettes and sterile, filter-barrier pipette tips
- Vortex mixer
- · Bath sonicator

Procedure:

- Calculate Mass: Determine the mass of SRX3177 powder required. To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 584.69 g/mol = 5.847 mg
- Weighing: Carefully weigh out approximately 5.85 mg of SRX3177 powder and place it into a sterile microcentrifuge tube. Record the exact weight.



- Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For an exact weight of 5.85 mg, add 1.0 mL of DMSO.
- Dissolving: Vortex the tube vigorously for 1-2 minutes.
- Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution.[1] The solution should be clear.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile microcentrifuge tubes. This prevents product inactivation from repeated freeze-thaw cycles.[1]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Table 3: Quick Reference for 10 mM SRX3177 Stock Solution

Desired Volume	Mass of SRX3177	Volume of DMSO
0.5 mL	2.92 mg	0.5 mL
1.0 mL	5.85 mg	1.0 mL

| 2.0 mL | 11.70 mg | 2.0 mL |



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Caption: Experimental workflow for **SRX3177** solution preparation.

Protocol 2: Preparation of Working Concentrations



Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer.

Procedure:

- Thaw Stock: Remove one aliquot of the 10 mM SRX3177 stock solution from the -80°C freezer and thaw it at room temperature.
- Intermediate Dilution (Optional but Recommended): It is often practical to first make an intermediate dilution (e.g., 100 μM) from the 10 mM stock.
 - $\circ~$ To make 100 μL of a 100 μM solution: Mix 1 μL of 10 mM stock with 99 μL of culture medium.
- Final Dilution: Use the intermediate or stock solution to prepare the final working
 concentration. The final concentration of DMSO in the culture should be kept low (typically ≤
 0.1%) to avoid solvent-induced toxicity. Remember to include a vehicle control (medium with
 the same final concentration of DMSO) in your experiments.

Example: Preparing 1 mL of a 1 µM Working Solution:

- From 10 mM Stock: Add 0.1 μL of the 10 mM stock solution to 999.9 μL of culture medium.
- From 100 μ M Intermediate Stock: Add 10 μ L of the 100 μ M intermediate solution to 990 μ L of culture medium.

Recommended Working Concentrations

The optimal working concentration of **SRX3177** depends on the cell type and the specific assay being performed. Based on published data, the following concentration ranges can be used as a starting point for experimentation.

Table 4: Recommended SRX3177 Working Concentrations for In Vitro Assays



Application	Cell Lines	Concentration Range	Key Metric	Reference
Anticancer Activity	Mantle Cell Lymphoma (JeKo-1, Mino), Neuroblastom a (CHLA-255), Hepatocellular Carcinoma (Huh7)	0.1 - 5 μΜ	Inhibition of Rb and Akt phosphorylati on	[1][5]
	JeKo-1	1 μΜ	Reduction of c- Myc protein stability	[1][4]
	Various Cancer Lines	Nanomolar range	IC ₅₀ for cytotoxicity	[1][2]
Antiviral Activity	Calu-3 (SARS- CoV-2 infected)	0.05 - 20 μΜ	Inhibition of viral replication	[1][4]
	Calu-3 (SARS- CoV-2 infected)	0.25 μΜ	IC₅o for viral inhibition	[1][4]

| Cytotoxicity | Calu-3 | 4.57 μM | Half-maximal cytotoxic concentration (CC₅₀) |[1][4] |

Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system and experimental conditions.

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